molecular formula C26H29N3O2 B251547 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide

Número de catálogo: B251547
Peso molecular: 415.5 g/mol
Clave InChI: HXYUDOBNXMOVQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide, also known as BRL-15572, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally similar to other compounds that have been shown to have beneficial effects in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide is related to its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission in the brain, and its dysfunction has been implicated in the pathophysiology of various psychiatric and neurological disorders. By blocking the activity of this receptor, this compound can modulate dopamine signaling and potentially ameliorate the symptoms of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its selective antagonism of the dopamine D3 receptor, this compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which can further modulate neurotransmission in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of dopamine signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the dopamine D3 receptor. This may limit its usefulness in certain experiments where high potency is required.

Direcciones Futuras

There are several future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on neurotransmission in the brain.

Métodos De Síntesis

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide involves several steps, starting with the reaction of 4-benzylpiperazine with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)piperazine. This intermediate is then reduced to 4-(4-aminophenyl)piperazine, which is subsequently reacted with 3-ethoxybenzoyl chloride to yield this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through various purification techniques.

Aplicaciones Científicas De Investigación

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of various diseases, including anxiety, depression, and schizophrenia. In particular, this compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Propiedades

Fórmula molecular

C26H29N3O2

Peso molecular

415.5 g/mol

Nombre IUPAC

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C26H29N3O2/c1-2-31-25-10-6-9-22(19-25)26(30)27-23-11-13-24(14-12-23)29-17-15-28(16-18-29)20-21-7-4-3-5-8-21/h3-14,19H,2,15-18,20H2,1H3,(H,27,30)

Clave InChI

HXYUDOBNXMOVQU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

SMILES canónico

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.